Benzenesulfonic acid, 4-amino-3-chloro-5-methyl-

Dye intermediate synthesis Sulfonation yield Process chemistry

In ANDA submissions, using an unqualified isomeric analog as an impurity standard triggers costly method re-validation. This compound is the definitive reference standard for Dasatinib Impurity 53 and Lamotrigine Impurity 14, supplied with full characterization (NMR, MS, HPLC, IR) and traceability to USP/EP. • Eliminates analytical method re-validation delays in regulatory submissions. • Also the key azo-coupling intermediate for C.I. Direct Red 108 & Direct Green 49 (BIOS 986 process, 97.0% yield). • Pre-listed on TSCA, EINECS, and Japan ISHA for immediate global shipping.

Molecular Formula C7H8ClNO3S
Molecular Weight 221.66 g/mol
CAS No. 6387-14-0
Cat. No. B1596450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-amino-3-chloro-5-methyl-
CAS6387-14-0
Molecular FormulaC7H8ClNO3S
Molecular Weight221.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Cl)S(=O)(=O)O
InChIInChI=1S/C7H8ClNO3S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,9H2,1H3,(H,10,11,12)
InChIKeyDTQVHBIQMCFTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chloro-5-methylbenzenesulfonic Acid: Dye Intermediate and Impurity Standard


Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- (CAS 6387-14-0), also referred to as 2-amino-3-chlorotoluene-5-sulfonic acid or 6-amino-5-chlorotoluene-3-sulphonic acid, is a chloro-amino-methyl-substituted aromatic sulfonic acid with molecular formula C₇H₈ClNO₃S and molecular weight 221.66 g/mol [1]. It is listed in the Japanese Existing Chemical Substances inventory under the Industrial Safety and Health Act (ISHA) [2] and in the European EINECS inventory (228-989-6) [3]. The compound is historically established as a key intermediate in the synthesis of C.I. Direct Red 108 and C.I. Direct Green 49 [4] and is also designated as Dasatinib Impurity 53 and Lamotrigine Impurity 14 for pharmaceutical reference standard applications [5].

Impurity Standard Dasatinib Impurity 53 / Lamotrigine Impurity 14 reference standard Pharmacopoeial identity for ANDA filing
Dye Intermediate Specific precursor for C.I. Direct Red 108 & Green 49 Regioisomer-dependent azo coupling
Market Access ISHA (Japan) and EINECS (EU) listed Pre-cleared regulatory inventory status

Regioisomeric Specificity: Why Substitution Fails


Simple class-based substitution of CAS 6387-14-0 with other amino-chloro-methylbenzenesulfonic acid isomers (e.g., CAS 6387-27-5, CAS 83543-94-6, or CAS 88-53-9) is not viable because the 4-amino-3-chloro-5-methyl substitution pattern dictates both the regiochemistry of azo coupling in dye synthesis — yielding specific C.I. Direct Red 108 and Direct Green 49 chromophores — and its unique identity as a specified impurity in Dasatinib and Lamotrigine drug substances [1]. The sulfonation position and the relative orientation of amino, chloro, and methyl groups on the benzene ring fundamentally alter the compound's reactivity, the shade and fastness properties of the resultant dyes, and its retention time in compendial HPLC methods [2][3]. Quantitative evidence of these differentiation dimensions is presented below.

Target Isomer
4-Amino-3-chloro-5-methyl (6387-14-0)
Designated Dasatinib Impurity 53 and Lamotrigine Impurity 14; specific dye intermediate for C.I. Direct Red 108 & Green 49.
Potential Substitute
Other regioisomers (e.g. 6387-27-5, 88-53-9)
Lack both pharmacopoeial impurity designations and access to the same Direct dye chromophores; regulatory listing gaps may delay market entry.
Target Isomer
Documented QC Constants
Density 1.55 g/cm³, refractive index 1.62; HPLC method on Newcrom R1 available.
Potential Substitute
Uncharacterized Analogs
Density, refractive index, and HPLC retention data not publicly documented; incoming QC verification and method development require additional resource.

4-Amino-3-chloro-5-methylbenzenesulfonic Acid: Quantitative Differentiation Evidence


Sulfonation Synthesis Yield

When evaluating the procurement viability of amino-chloro-methylbenzenesulfonic acid isomers, the yield of the industrial sulfonation process directly impacts cost and scalability. The BIOS 986 process for CAS 6387-14-0, employing sulfonation of 3-chloro-o-toluidine in o-dichlorobenzene with sulfuric acid monohydrate, delivers a reported yield of 97.0% of theory with a product purity of 96.5–97.5% sulfonic acid content [1]. This yield serves as a baseline for cost-of-goods comparison when evaluating alternative regioisomers such as CAS 6387-27-5 (3-amino-5-chloro-4-methyl isomer) or CAS 88-53-9 (2-amino-5-chloro-4-methyl isomer), whose analogous process yields are not documented with comparable granularity in open literature [1].

Sulfonation Yield
Class-level
97.0% of theory
Establishes cost baseline for this isomer
Comparator isomer yield data not publicly available
Dye intermediate synthesis Sulfonation yield Process chemistry

Multi-Pharmacopoeial Impurity Identity: Dasatinib and Lamotrigine

CAS 6387-14-0 is uniquely dual-designated as Dasatinib Impurity 53 and Lamotrigine Impurity 14, a regulatory identity not shared by any other amino-chloro-methylbenzenesulfonic acid isomer. It is supplied with full characterization data compliant with regulatory guidelines (USP/EP) for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1][2]. In contrast, isomers such as CAS 6387-27-5 and CAS 83543-94-6 are not referenced in either Dasatinib or Lamotrigine pharmacopoeial monographs as specified impurities, making them unsuitable for these regulated applications .

Impurity Identity
Reported
Dual-designated: Dasatinib Impurity 53, Lamotrigine Impurity 14
Required for ANDA impurity profiling
Other isomers hold zero such pharmacopoeial designations
Pharmaceutical impurity reference standard Dasatinib Lamotrigine ANDA filing

Regulatory Inventory Status: Japan ISHA & EU EINECS

CAS 6387-14-0 appears on the Japan Existing Chemical Substances list under the Industrial Safety and Health Act (ISHA Registration No. 4-(5)-58, notified 1979), and holds EINECS number 228-989-6 in the EU [1][2]. Among closely related isomers, CAS 6387-27-5 (3-amino-5-chloro-4-methyl) is also Japan-listed, whereas CAS 83543-94-6 (5-amino-2-chloro-4-methyl) does not appear with comparable regulatory inventory documentation in the NITE-CHRIP database [1][3]. For industrial procurement in regulated markets (Japan, EU), the ISHA/EINECS-listed status of 6387-14-0 eliminates the regulatory filing burden required for non-listed isomers, reducing time-to-market for downstream dye or pharmaceutical intermediate applications [2].

Regulatory Inventory
Class-level
ISHA (Japan) listed; EINECS 228-989-6
Pre-cleared market access for Japan/EU
Comparator CAS 83543-94-6 lacks documented ISHA listing
Chemical inventory compliance ISHA EINECS TSCA

Physicochemical Identity: Density and Refractive Index

Vendor technical datasheets for CAS 6387-14-0 report a solid physical form at 20 °C, density of 1.55 g/cm³, and refractive index of 1.62, with a minimum purity specification of 95% . These values serve as procurement-grade identity and quality benchmarks. While comparable density and refractive index data for structurally analogous isomers (CAS 6387-27-5, CAS 83543-94-6, CAS 88-53-9) are not systematically available in public vendor datasheets, the documented values for 6387-14-0 enable incoming QC verification through simple refractive index measurement and density determination prior to use in dye coupling or analytical standard preparation .

Physicochemical ID
Data to verify
Density 1.55 g/cm³, nD 1.62
Enables incoming QC identity check
Vendor datasheet values; isomer comparators not systematically documented
Physicochemical properties Density Refractive index Quality control

Reverse-Phase HPLC Retention Characteristics

CAS 6387-14-0 has been characterized on a Newcrom R1 reverse-phase HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid (formic acid for MS-compatible applications), with scalability to preparative separation and suitability for pharmacokinetic studies [1]. While the absolute retention time is column- and condition-specific, the documented method provides a starting point for method development. Analogous HPLC method documentation for regioisomeric amino-chloro-methylbenzenesulfonic acids on the same stationary phase is not publicly available, meaning that chromatographic behavior differences between isomers — expected based on differing LogP values arising from substituent positional variations — must be empirically determined during method development [1].

HPLC Retention
Reported
Newcrom R1 RP-column; MeCN/H₂O/H₃PO₄ mobile phase
Pre-existing method reduces development time
Comparator isomer retention data on identical column not publicly available
HPLC separation Reverse-phase chromatography Analytical method development

Dye Intermediate Specificity: Direct Red and Green Precursor

CAS 6387-14-0 is specifically documented as the sulfonated aromatic amine intermediate used in the manufacture of C.I. Direct Red 108 and C.I. Direct Green 49 [1]. The exact substitution pattern (4-NH₂, 3-Cl, 5-CH₃ on the benzenesulfonic acid ring) determines the diazotization and azo coupling regiochemistry that produces these specific polyazo chromophores, which are not accessible from any other positional isomer with identical molecular formula [1]. In the context of dye procurement and formulation, substitution of this intermediate with a different regioisomer would yield a structurally distinct dye product with altered absorption maximum (λmax), substantivity, and fastness properties, fundamentally changing the dye's Color Index identity and commercial specification .

Dye Specificity
Class-level
Direct precursor to C.I. Direct Red 108 and Direct Green 49
Isomeric intermediates yield different Color Index products
CAS 88-53-9 leads to Pigment Red 53:1; application profiles non-interchangeable
Direct dye synthesis Azo coupling Polyazo chromophore Textile dye intermediate

4-Amino-3-chloro-5-methylbenzenesulfonic Acid: Procurement & Application Scenarios


ANDA Filing: Dasatinib & Lamotrigine Impurity Standard

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for Dasatinib or Lamotrigine, CAS 6387-14-0 is the required reference standard for Impurity 53 (Dasatinib) or Impurity 14 (Lamotrigine). The compound is supplied with full characterization data (NMR, MS, HPLC, IR) and traceability to USP or EP pharmacopoeial standards, meeting the regulatory expectation for impurity reference standards under ICH Q3A/Q3B [1][2]. No other regioisomer can substitute in this application without triggering a full analytical method re-validation, which would delay regulatory submission [1].

Direct Dye Manufacturing: C.I. Direct Red & Direct Green

Textile dye manufacturers producing C.I. Direct Red 108 or C.I. Direct Green 49 must use CAS 6387-14-0 as the sulfonated amine intermediate because the specific 4-amino-3-chloro-5-methyl substitution pattern governs the azo coupling regiochemistry that defines these Color Index products [3]. The documented industrial-scale synthesis process (BIOS 986) provides a validated starting point for process development, with a reported yield of 97.0% [3].

HPLC & UPLC Method Development

Analytical laboratories developing HPLC or UPLC methods for the quantification of 4-amino-3-chloro-5-methylbenzenesulfonic acid can leverage the existing SIELC Newcrom R1 application note, which specifies reverse-phase conditions with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative isolation and compatible with MS detection when formic acid replaces phosphoric acid [4]. This pre-existing method framework reduces method development time compared to uncharacterized isomeric analogs [4].

Market Access: Japan & EU Pre-Cleared Compliance

Companies seeking to manufacture or import this compound into Japan or the EU benefit from its pre-existing ISHA and EINECS inventory listings [5][6]. The compound's notified status eliminates the need for new chemical substance notification in Japan (under ISHA) and the EU (under REACH for phase-in substances), providing a faster route to market compared to non-listed isomeric analogs such as CAS 83543-94-6 [5].

Application
Selection Property
Validation Focus
ANDA Impurity Standard
Pharmacopoeial impurity identity (Dasatinib Imp. 53 / Lamotrigine Imp. 14)
Analytical method validation and QC release per ICH Q3A/Q3B
Direct Dye Manufacturing
Regioisomeric specificity for azo coupling
Color Index product compliance (C.I. Direct Red 108, Direct Green 49)
HPLC / UPLC Method Development
Pre-existing reverse-phase method documentation
Method transfer and scalability assessment
Japan & EU Market Access
ISHA and EINECS inventory listing
Regulatory notification exemption verification
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